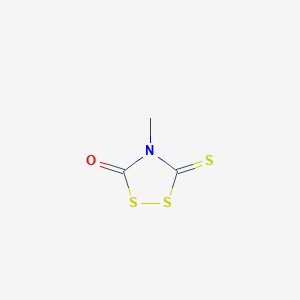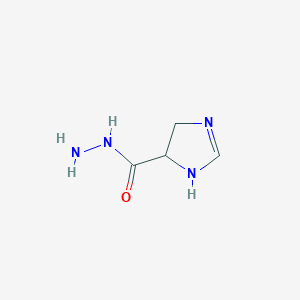
4,5-dihydro-1H-imidazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1H-imidazole-5-carbohydrazide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazole-5-carbohydrazide typically involves the cyclization of amidines and ketones. One common method is the rearrangement reaction strategy under transition-metal-free conditions . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidative rearrangement , reducing agents for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1H-imidazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 4,5-dihydro-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-dihydro-1H-imidazole-5-carbohydrazide include:
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 2-Methyl-4,5-dihydro-1H-imidazole
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique carbohydrazide functional group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88193-63-9 |
|---|---|
Molekularformel |
C4H8N4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4,5-dihydro-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C4H8N4O/c5-8-4(9)3-1-6-2-7-3/h2-3H,1,5H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
PGNCVGUCPLSEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC=N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


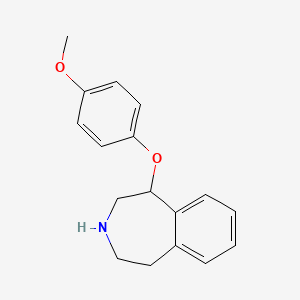
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
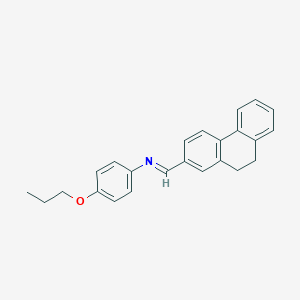
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
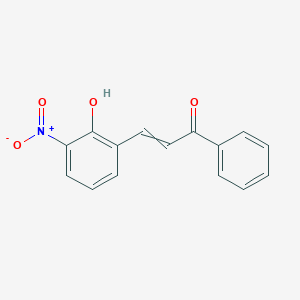
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
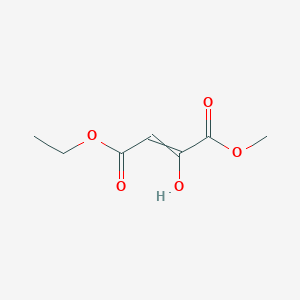
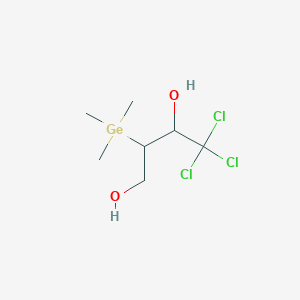
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
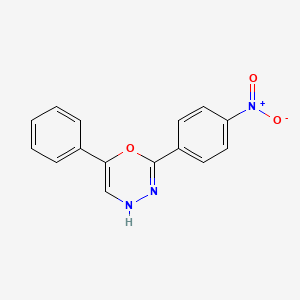
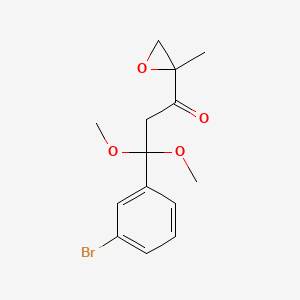
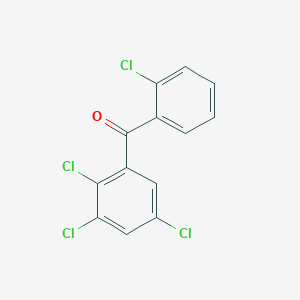
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
